- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,
Cas no 45470-32-4 (1,3-Dimethylimidazolium)
1,3-Dimethylimidazolium structure
Product Name:1,3-Dimethylimidazolium
Numero CAS:45470-32-4
MF:C5H9N2
MW:97.1383607387543
CID:2692320
PubChem ID:20335
Update Time:2025-04-21
1,3-Dimethylimidazolium Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dimethyl-1,2-dihydroimidazol-1-ium
- 1,3-dimethylimidazol-1-ium
- [dmim]
- 1,3-DIMETHYLIMIDAZOLIUM
- CS-0184054
- CHEBI:61322
- 1,3-dimethylimidazolenyl carbene
- 45470-32-4
- DTXCID2028066
- AKOS032954361
- DTXSID1048095
- Q27131029
- (dmim)
- CHEMBL1229272
- 1,3-dimethyl-1H-imidazol-3-ium
- 1,3-dimethylimidazolium dimethylphosphite
- 1,3-Dimethylimidazolium
-
- Inchi: 1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
- Chiave InChI: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
- Sorrisi: [N+]1(C)C=CN(C)C=1
Proprietà calcolate
- Massa esatta: 97.076573296Da
- Massa monoisotopica: 97.076573296Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 7
- Conta legami ruotabili: 0
- Complessità: 55.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 8.8Ų
1,3-Dimethylimidazolium Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 10 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 20 min, 0 °C; 120 min, 0 °C
Riferimento
- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent, Biotechnology Letters, 2004, 26(23), 1815-1819
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt
Riferimento
- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C
Riferimento
- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat Bran, ACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Toluene ; cooled; 1 h, rt
Riferimento
- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids, Energy & Fuels, 2008, 22(5), 3303-3307
Metodo di produzione 6
Condizioni di reazione
Riferimento
- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquid, Catalysis Communications, 2008, 9(8), 1779-1781
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C
Riferimento
- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions, International Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
Riferimento
- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt
Riferimento
- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions, Green Chemistry, 2002, 4(5), 407-413
Metodo di produzione 11
Condizioni di reazione
Riferimento
- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquids, Journal of Physical Organic Chemistry, 2019, 32(5),
Metodo di produzione 12
Condizioni di reazione
1.1 48 h, rt
Riferimento
- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different Temperatures, Journal of Chemical & Engineering Data, 2015, 60(6), 1750-1755
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Toluene ; < 40 °C; 1 h, rt
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C
Riferimento
- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface Tension, Journal of Physical Chemistry B, 2009, 113(4), 923-933
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Toluene ; rt; 2 h, rt
Riferimento
- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigation, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Riferimento
- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57
1,3-Dimethylimidazolium Raw materials
- Sulfuric acid,monomethyl ester
- 1-Methylimidazole
- 1,3-dimethylimidazole-2(3h)-thione
- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-
1,3-Dimethylimidazolium Preparation Products
1,3-Dimethylimidazolium Letteratura correlata
-
1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
45470-32-4 (1,3-Dimethylimidazolium) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso